molecular formula C19H26N2O2 B2706001 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol CAS No. 1436258-05-7

1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B2706001
CAS No.: 1436258-05-7
M. Wt: 314.429
InChI Key: QDKKZHFMMCJDRK-UHFFFAOYSA-N
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Description

1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol is a synthetic organic compound featuring a 2,3-dihydro-1H-indenyl core substituted with a propargylamine group and a morpholine moiety. The compound’s structure combines a bicyclic aromatic system (indenyl) with a tertiary amine linker and a morpholino alcohol side chain.

The synthesis of analogous compounds (e.g., indenyl derivatives with amino or morpholine substituents) often involves multi-step organic reactions, such as silylation, alkylation, and coupling steps, as exemplified in and . Structural characterization of such molecules typically employs X-ray crystallography or NMR, with tools like the SHELX software suite () being critical for refinement and analysis .

Properties

IUPAC Name

1-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-9-21(15-17(22)14-20-10-12-23-13-11-20)19-8-7-16-5-3-4-6-18(16)19/h1,3-6,17,19,22H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKZHFMMCJDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(CN1CCOCC1)O)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H26N2O2C_{19}H_{26}N_{2}O_{2}, and it has a molecular weight of 314.4 g/mol. Its structure includes an indenyl group, a propynyl group, and a morpholine moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. The presence of the morpholine group suggests possible interactions with receptors involved in mood regulation and cognitive functions.

Biological Activity

  • Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It may enhance norepinephrine and serotonin levels, similar to established antidepressants.
  • Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Studies

  • Animal Models : In a controlled study using rodents, administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests.
  • Cell Culture Studies : The compound was tested on neuronal cell lines where it demonstrated protective effects against oxidative damage induced by hydrogen peroxide. Cell viability assays showed a marked increase in survival rates at specific concentrations.

Comparative Studies

CompoundBiological ActivityIC50 ValuesReference
This compoundAntidepressant, NeuroprotectiveNot yet determinedCurrent Study
Rasagiline MesylateMAO-B Inhibitor0.5 µM
AtomoxetineNorepinephrine Reuptake Inhibitor7 nM

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol is C19H26N2O2C_{19}H_{26}N_{2}O_{2} with a molecular weight of approximately 314.4 g/mol. The compound features multiple functional groups, including an amine and an alcohol, which suggest potential biological activity and reactivity.

Pharmacological Applications

The compound has shown promise in pharmacological research, particularly in the development of new therapeutic agents. Its structural characteristics may contribute to its efficacy as:

  • Antifungal Agent : Research indicates that it can be utilized as an active ingredient in fungicidal formulations, enhancing crop protection strategies against fungal pathogens.
  • Potential Drug Candidate : Given its nitrogen-containing structure, it may exhibit properties typical of both amines and alcohols, influencing its interactions with biological systems. This suggests potential for further exploration in drug design targeting specific diseases or conditions.

Agricultural Chemistry

In agricultural chemistry, this compound has been referenced in various patent applications as a component of active compound combinations for crop protection. Its relevance is highlighted by:

  • Fungicidal Formulations : The compound's ability to act as a fungicide positions it as a valuable asset in developing effective agricultural products aimed at protecting crops from fungal infections.

Synthesis and Characterization

Synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions. Common methods include:

  • Organic Reactions : The synthesis process includes various chemical reactions typical of amines and alcohols, necessitating specific conditions for optimal yield and purity.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound:

  • A study on the synthesis and biological evaluation of related compounds indicated their potential as anti-inflammatory agents through dual inhibition mechanisms .
  • Molecular docking studies suggest that compounds with similar structures may interact favorably with specific biological targets, indicating pathways for further research into their therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural motifs with several derivatives documented in the evidence. Below is a comparative analysis:

Compound Name Core Structure Substituents Reported Synthesis/Biological Notes References
Target Compound :
1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol
2,3-Dihydro-1H-indenyl - Propargylamine
- Morpholinopropanol
No explicit biological data. Synthesis likely involves propargylation of indenylamine intermediates. Inferred from
Compound 16 ():
(3S,4S)-3-Benzyl-4-((tert-butyldimethylsilyl)oxy)-1-((1S,2R)-2-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxypropyl)pyrrolidin-2-one
2,3-Dihydro-1H-indenyl - Silyl-protected hydroxyl
- Benzyl-pyrrolidinone
Synthesized via THF-mediated coupling. Biological role undetermined but part of a series tested for stereo-specific activity.
Patent Compound ():
1-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-1,2,3,4-tetrahydropyrimidin-5-carboxylic acid salts
2,3-Dihydro-1H-indenyl - Trifluoromethyl
- Benzoxazole-pyrimidine
Patented for unspecified therapeutic applications. Salt forms suggest enhanced solubility or stability.
Peptide Derivative ():
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-(tert-butyl)-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide sulfate
2,3-Dihydro-1H-indenyl - Hydroxyindanyl
- Piperazine-carboxamide
Sulfate salt form indicates potential use in drug formulations. Structural complexity suggests receptor-targeted activity.

Functional Group Analysis

  • Propargylamine vs. Hydroxyindanyl : The target compound’s propargylamine group (prop-2-ynyl) introduces alkyne reactivity, which may facilitate click chemistry modifications. In contrast, hydroxyindanyl derivatives (e.g., ) prioritize hydrogen bonding for target engagement .
  • Morpholine vs. Piperazine : The morpholine ring in the target compound offers conformational rigidity and moderate basicity, whereas piperazine derivatives () provide greater flexibility and nitrogen-rich pharmacophores for interaction with biological targets .

Q & A

Q. What are the recommended strategies for synthesizing 1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol with high purity and yield?

  • Methodological Answer : Synthesis of this compound requires careful optimization of reaction conditions. A multi-step approach is recommended:

Coupling Reaction : React 2,3-dihydro-1H-inden-1-amine with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-ynyl group.

Morpholine Incorporation : Use a nucleophilic substitution reaction with morpholine and a brominated propanol intermediate (e.g., 3-bromo-1,2-propanediol) to form the morpholin-4-ylpropan-2-ol moiety.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product .
Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Stereochemical analysis is critical due to potential chiral centers. Techniques include:
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., synchrotron radiation) .
  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR data with computational predictions (DFT calculations, Gaussian software) to identify diastereomers .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Evaluate solubility in DMSO (stock solutions) and aqueous buffers (pH 2–8) for biological assays. Stability studies should include:
  • Forced Degradation : Expose to heat (60°C), light (UV-Vis), and oxidative conditions (H₂O₂) to identify degradation pathways .
  • LC-MS Analysis : Monitor degradation products using high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., dealkylated or oxidized derivatives) that may interfere with bioactivity .

Assay Standardization : Validate in vitro models (e.g., enzyme inhibition, cell viability) with positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies with rigorous statistical modeling (e.g., nonlinear regression in GraphPad Prism) to confirm potency .

Q. What computational approaches are effective for predicting the binding mode of this compound to protein targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER or GROMACS):

Target Selection : Prioritize receptors with structural homology to indenyl- or morpholine-binding proteins (e.g., GPCRs or kinases) .

Binding Affinity : Calculate free energy perturbations (FEP) for mutations in the binding pocket to validate docking poses .

Experimental Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays to refine models .

Q. How can impurity profiles impact the reproducibility of pharmacological studies for this compound?

  • Methodological Answer : Trace impurities (e.g., regioisomers or unreacted intermediates) can alter bioactivity. Mitigation steps:
  • Quality Control : Implement orthogonal analytical methods (HPLC, NMR) to ensure ≥95% purity .
  • Stability-Indicating Methods : Develop UPLC-DAD/ELSD methods to track degradation under storage conditions (-20°C, desiccated) .
  • Batch-to-Batch Comparison : Use PCA (principal component analysis) on LC-MS datasets to identify variability sources .

Q. What strategies are recommended for optimizing the pharmacokinetic (PK) properties of this compound?

  • Methodological Answer : Improve bioavailability and metabolic stability through:

Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility and reduce first-pass metabolism .

CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes (e.g., CYP3A4) using human liver microsomes .

In Vivo PK Studies : Administer via IV and oral routes in rodent models, with plasma analysis via LC-MS/MS to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .

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